3-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c1-14-24-20-11-3-2-10-19(20)22(28)26(14)18-9-5-8-17(13-18)25-21(27)15-6-4-7-16(23)12-15/h2-13H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWCOAVYZTYXHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the quinazolinone core can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Coupling with Benzamide: The final step involves the coupling of the chlorinated quinazolinone with a benzamide derivative under conditions such as the presence of a base like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds similar to 3-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that quinazoline derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
- Antimicrobial Properties :
- Enzyme Inhibition :
Pharmacological Insights
- Mechanism of Action :
- Toxicological Studies :
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer efficacy of a series of quinazoline derivatives, including 3-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide. The results indicated a significant reduction in cell viability in breast cancer cell lines compared to controls, suggesting potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial activity, this compound was tested against several bacterial strains. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations, indicating its potential as a lead compound for antibiotic development .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, leading to inhibition or modulation of their activity. This can result in therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Structural Features and Heterocyclic Cores
The target compound is compared to structurally related benzamide derivatives with distinct heterocyclic substituents:
Key Observations:
- Heterocyclic Influence: The quinazolinone core in the target compound provides a rigid, conjugated system conducive to π-π stacking and hydrogen bonding, which may enhance binding affinity compared to smaller heterocycles like oxadiazole or benzoxazolone.
- Chloro Position : The 3-chloro substituent in the target compound and some analogs (e.g., ) contrasts with 4-chloro derivatives (e.g., ), affecting electronic distribution and steric interactions.
- Functional Groups: Propionylamino () and thioxo-oxadiazole () substituents introduce polarity or metabolic stability, whereas the ethyl group in benzoxazolone () increases lipophilicity.
Physicochemical and Pharmacokinetic Properties
Biological Activity
3-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a synthetic compound belonging to the class of quinazolinone derivatives. This class is recognized for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is , with a molecular weight of approximately 403.85 g/mol. The structure features a chloro-substituted benzamide linked to a quinazolinone moiety, which is crucial for its biological activity.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, it can bind to the active sites of enzymes like dihydrofolate reductase (DHFR), disrupting critical metabolic pathways necessary for DNA synthesis and cell division .
- Cell Cycle Arrest : Studies indicate that compounds within the quinazolinone class can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is mediated through the modulation of cell cycle regulatory proteins .
- Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent. The minimal inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria have been documented, showcasing its broad-spectrum activity .
Biological Activity Data
The following table summarizes the biological activities reported for 3-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide:
Case Studies
Several studies have highlighted the efficacy of quinazolinone derivatives in preclinical models:
- Anticancer Studies : In vitro studies showed that 3-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves inducing apoptosis through the activation of caspases .
- Antimicrobial Efficacy : Research demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with MIC values indicating strong antibacterial properties .
Q & A
Q. What are the standard synthetic routes for 3-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide?
The synthesis typically involves coupling a quinazolinone intermediate with a substituted benzoyl chloride. Key steps include:
- Step 1 : Preparation of the quinazolinone core via cyclization of anthranilic acid derivatives or condensation reactions.
- Step 2 : Amide bond formation between the quinazolinone intermediate (e.g., 3-(3-aminophenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline) and 3-chlorobenzoyl chloride in dichloromethane or DMF, using triethylamine as a base at room temperature .
- Purification : Recrystallization or column chromatography to isolate the product.
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Amidation | 3-Chlorobenzoyl chloride, Et₃N | DCM | RT | 60–75 |
Q. How is the structure of this compound characterized experimentally?
Structural confirmation requires a combination of techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks, particularly distinguishing aromatic protons and amide carbonyl signals .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths, angles, and intermolecular interactions. For example, mean C–C bond lengths of 0.007 Å and R factor < 0.05 ensure accuracy .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
Q. What biological activities are associated with this compound?
Quinazolinone-benzamide hybrids exhibit:
- Anticancer Activity : Inhibition of kinase signaling pathways (e.g., EGFR) via competitive binding to ATP pockets, validated by cell viability assays (IC₅₀ values in µM range) .
- Anti-inflammatory Effects : Suppression of COX-2 or NF-κB pathways in murine macrophage models .
- Antimicrobial Potential : Moderate activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
Q. Which analytical techniques are critical for purity assessment?
Q. How does the chloro substituent influence the compound’s reactivity?
The 3-chloro group on the benzamide moiety:
- Enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., with amines or thiols).
- Stabilizes the aromatic ring via electron-withdrawing effects, impacting π-π stacking in target binding .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Systematic optimization strategies include:
- Solvent Screening : Replacing DCM with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Catalyst Use : Adding DMAP (4-dimethylaminopyridine) to accelerate amidation kinetics .
- Temperature Control : Gradual heating (40–60°C) to reduce side reactions while maintaining reaction rate .
- In-line Analytics : FTIR monitoring of carbonyl peaks (e.g., 1680 cm⁻¹ for amide formation) .
Q. How can contradictions in reported biological activities be resolved?
Discrepancies (e.g., variable IC₅₀ values across studies) may arise from:
- Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HeLa vs. MCF-7) .
- Structural Analogues : Compare substituent effects; nitro vs. chloro groups alter electron density and target affinity .
- Metabolic Stability : Assess liver microsome stability to rule out false negatives due to rapid degradation .
Q. What computational methods predict target interactions for this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., EGFR PDB: 1M17). Key interactions include H-bonding with backbone amides and hydrophobic contacts with chloro/benzamide groups .
- MD Simulations : GROMACS simulations (100 ns) evaluate binding stability and conformational changes .
- QSAR Models : Correlate substituent electronegativity (e.g., Hammett constants) with activity trends .
Q. How does crystallographic data inform structure-activity relationships (SAR)?
- Torsion Angles : X-ray data reveal restricted rotation of the benzamide group, favoring planar conformations for target binding .
- Intermolecular Forces : C–H···O hydrogen bonds and π-stacking in the crystal lattice mimic protein-ligand interactions .
- Polymorphism Screening : Differential Scanning Calorimetry (DSC) identifies stable crystalline forms with improved bioavailability .
Q. What strategies mitigate off-target effects in pharmacological studies?
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-target hits .
- Proteomic Mapping : SILAC-based mass spectrometry identifies interacting proteins in cell lysates .
- Prodrug Design : Mask the benzamide group with cleavable esters to reduce non-specific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
